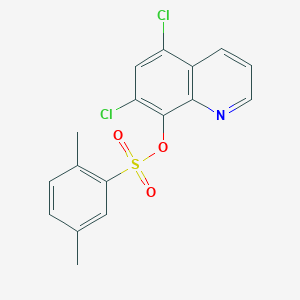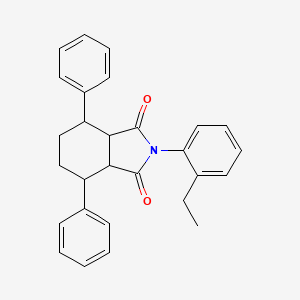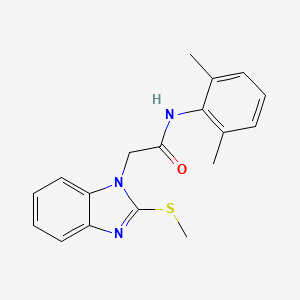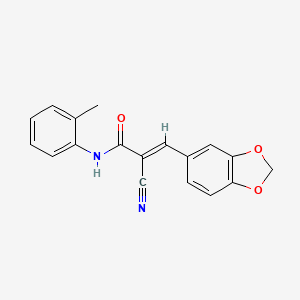
5,7-Dichloro-8-quinolyl 2,5-dimethylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichloro-8-quinolyl 2,5-dimethylbenzenesulfonate: is a chemical compound with the molecular formula C17H13Cl2NO3S. It is a derivative of quinoline and contains chlorine and methyl groups. This compound has diverse applications in research and industry.
Preparation Methods
a. Synthesis: The synthesis of 5,7-Dichloro-8-quinolyl 2,5-dimethylbenzenesulfonate involves chlorination of 8-hydroxyquinoline. Here’s a typical synthetic route:
- Dissolve 10 g of 8-hydroxyquinoline in 100 g of glacial acetic acid.
- Pass chlorine gas into the solution until it turns golden yellow.
- Pour the reaction mixture into 1 liter of water, resulting in the precipitation of 5 g of this compound.
- Filter the precipitate and recrystallize it from 200 ml of acetone .
b. Industrial Production: Unfortunately, detailed industrial production methods for this compound are not widely available due to its rarity and specialized use.
Chemical Reactions Analysis
5,7-Dichloro-8-quinolyl 2,5-dimethylbenzenesulfonate can undergo various reactions:
Oxidation: It may participate in oxidation reactions.
Reduction: Reduction processes are possible.
Substitution: The compound can undergo substitution reactions. Common reagents and conditions depend on the specific reaction. Major products formed from these reactions vary based on the reaction type.
Scientific Research Applications
a. Chemistry:
Fluorescent Probes: Researchers use this compound as a fluorescent probe due to its unique properties.
Coordination Chemistry: It forms complexes with metal ions, making it valuable in coordination chemistry studies.
Antibacterial Activity: Some studies explore its antibacterial potential.
Biological Imaging: Its fluorescence properties enable cellular imaging.
Drug Development: Researchers investigate its role in drug design.
Dye Synthesis: It serves as an intermediate in dye synthesis.
Material Science: Its derivatives find applications in material science.
Mechanism of Action
The exact mechanism by which 5,7-Dichloro-8-quinolyl 2,5-dimethylbenzenesulfonate exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, but further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
While 5,7-Dichloro-8-quinolyl 2,5-dimethylbenzenesulfonate is unique in its structure, similar compounds include:
5,7-Dichloro-2-methyl-8-quinolinol: (CAS#: 72-80-0)
5,7-Dichloro-8-quinolyl acetate: (CAS#: 52174-94-4)
5,7-Dichloro-8-quinolinyl 2,5-dimethoxybenzenesulfonate: (CAS#: 325811-66-3)
Remember that this compound’s rarity necessitates careful handling and thorough research
Properties
Molecular Formula |
C17H13Cl2NO3S |
|---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
(5,7-dichloroquinolin-8-yl) 2,5-dimethylbenzenesulfonate |
InChI |
InChI=1S/C17H13Cl2NO3S/c1-10-5-6-11(2)15(8-10)24(21,22)23-17-14(19)9-13(18)12-4-3-7-20-16(12)17/h3-9H,1-2H3 |
InChI Key |
GSDSTNAIOJQBFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methoxybenzamide](/img/structure/B11522334.png)
![N-[(2Z)-5-(4-nitrophenoxy)-3,4-diphenyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11522336.png)
![(4-methoxyphenyl)[1-(4-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone](/img/structure/B11522338.png)

![N-(4-fluorophenyl)-5-oxo-1-[4-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11522341.png)
![3-bromo-N'-[(E)-(8-hydroxyquinolin-5-yl)methylidene]benzohydrazide](/img/structure/B11522342.png)
![2-(2,4-dichlorophenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11522344.png)

![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11522369.png)
![Benzoic acid, 2-[3-(5-nitro-2-furyl)-1-oxo-2-propenylamino]-, methyl ester](/img/structure/B11522373.png)

![(5,5-dimethyl-3-phenyl-2-thioxo-1,3-thiazolan-4-yl)((Z)-1-{4-[(methylamino)sulfonyl]phenyl}methylidene)ammoniumolate](/img/structure/B11522379.png)
![3-[(2Z)-2-[(3-chlorophenyl)imino]-4-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-3(2H)-yl]propan-1-ol](/img/structure/B11522381.png)
